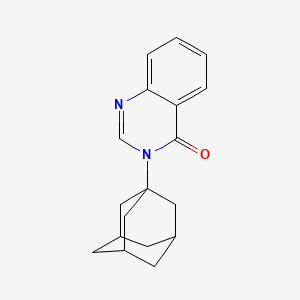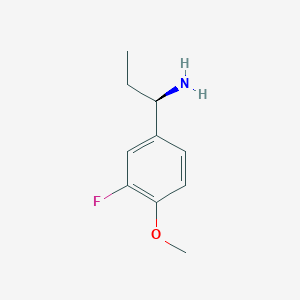
2-hydroxyacetic acid;1-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyacetic acid;1-phenylpiperazine is a compound that combines the properties of 2-hydroxyacetic acid and 1-phenylpiperazine1-phenylpiperazine is a derivative of piperazine, a heterocyclic organic compound with a wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine can be achieved through several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step in these reactions often involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of 1-phenylpiperazine typically involves the reaction of alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol . These methods are scalable and provide high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, bromine, and sodium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-phenylpiperazine with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .
Wissenschaftliche Forschungsanwendungen
2-hydroxyacetic acid;1-phenylpiperazine has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-phenylpiperazine exerts its effects involves the opening of tight junctions in epithelial cells, enhancing paracellular transport. This process is mediated by myosin light chain kinase and involves the activation of 5-HT4 receptors . The compound’s ability to increase permeability without significant toxicity makes it a promising candidate for drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
1-phenylpiperazine is compared with other piperazine derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine. These derivatives display similar permeability-enhancing properties but differ in their toxicity profiles . Piperazine itself is a six-membered ring containing two nitrogen atoms and is used in various pharmaceutical applications .
List of Similar Compounds
- 1-methyl-4-phenylpiperazine
- 1-(4-methylphenyl)piperazine
- Piperazine
Eigenschaften
CAS-Nummer |
23168-20-9 |
|---|---|
Molekularformel |
C12H18N2O3 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C2H4O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1-2(4)5/h1-5,11H,6-9H2;3H,1H2,(H,4,5) |
InChI-Schlüssel |
AYCPMBQCDKCSSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)



![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)





![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
